Agaveside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

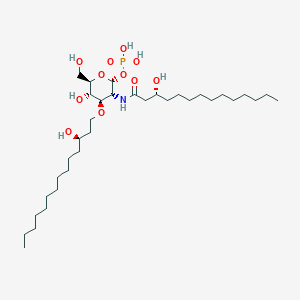

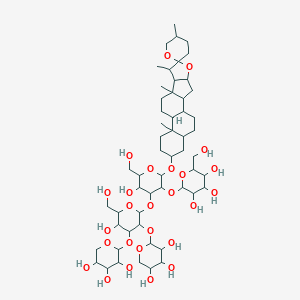

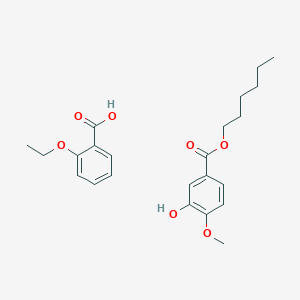

Agaveside B, also known as this compound or terreside b, belongs to the class of organic compounds known as steroidal saponins . These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .

Molecular Structure Analysis

This compound has a complex molecular structure. Its molecular formula is C55H90O26 . It belongs to the class of steroidal saponins, which means its structure includes a steroid aglycone moiety . The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative .Physical And Chemical Properties Analysis

This compound is a steroidal saponin found in the agave plant . It’s part of a complex mixture of fructooligosaccharides presenting β (2–1) and β (2–6) bonds, with ramifications and with an internal terminal glucose molecule .Wissenschaftliche Forschungsanwendungen

Steroidal Glycosides from Agave Cantala : Two new steroidal glycosides, including Agaveside A and B, were characterized from Agave cantala. Their structures were elucidated using spectroscopy and chemical degradation methods (G. C. Uniyal, P. Agrawal, R. S. Thakur, & O. Sati, 1990).

Agave Biotechnology : Agave plants are significant in Mexican culture and economy. Research on Agave biotechnology has focused on bio-fuels, beverages, foods, fibers, saponins, etc. This review presents advances and challenges in Agave biotechnology, which may include the study of compounds like Agaveside B (Naivy Y. Nava-Cruz, M. A. Medina-Morales, J. Martínez, R. Rodríguez, & Cristóbal N. Aguilar, 2015).

Bioactive Molecules from Agave Genus : This study highlights the extraction and biological potential of secondary metabolites from agave plants, including phenols, flavonoids, phytosterols, and saponins, which may be relevant to this compound (Misael Bermúdez-Bazán, G. Castillo-Herrera, J. E. Urías-Silvas, Antonio Escobedo-Reyes, & M. Estarrón-Espinosa, 2021).

Agave Productivity : Discusses the potential of agaves in arid and semiarid lands, focusing on their adaptations and productivity, which could indirectly relate to the study of this compound (E. García-Moya, A. Romero-Manzanares, & P. Nobel, 2011).

Agave as a Natural Renewable Resource : Examines the use of Agave plant materials for various applications, including medicine, which might encompass research on compounds like this compound (Ma De Lourdes Pérez-Zavala, J. C. Hernández-Arzaba, Dennis K Bisdeshi, & J. E. Barboza-Corona, 2020).

Safety and Hazards

While agave, the plant from which Agaveside B is derived, is generally safe for consumption, it’s important to note that it can cause skin irritation or rash in humans . Ingesting any part of an agave plant can lead to stomach cramps, diarrhea, vomiting, and other gastrointestinal problems . Agave syrup, a product made from the sap of the agave plant, is not a suitable replacement for sugar for people with diabetes due to its high-fructose content .

Eigenschaften

IUPAC Name |

2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSKEOLIDHUQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128232-93-9 |

Source

|

| Record name | Agaveside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)

![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)

![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)

![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)

![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)